molecular formula C6H12O5 B13805315 2-Deoxy-D-[6-13C]glucose

2-Deoxy-D-[6-13C]glucose

Cat. No.: B13805315
M. Wt: 165.15 g/mol
InChI Key: PMMURAAUARKVCB-ZCKPVKCLSA-N
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Description

2-Deoxy-D-[6-13C]glucose is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and the sixth carbon is labeled with the carbon-13 isotope. This compound is used extensively in biochemical research due to its ability to inhibit glycolysis and its applications in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Deoxy-D-glucose typically involves the use of 3,4,5-tri-O-acetyl D-glucal as a starting material. The process includes:

    Acetylation: The starting material is acetylated to protect the hydroxyl groups.

    Bromination: The acetylated compound undergoes bromination.

    Elimination: The brominated compound is subjected to elimination reactions.

    Hydrolysis: Basic hydrolysis is performed to remove the acetyl groups.

    Recrystallization: The final product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for 2-Deoxy-D-glucose involve catalytic hydrolysis and deprotection steps. These methods are designed to be efficient, with high yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-D-glucose undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various deoxy derivatives and labeled glucose analogs, which are useful in metabolic studies and imaging applications .

Scientific Research Applications

2-Deoxy-D-[6-13C]glucose has a wide range of applications in scientific research:

Mechanism of Action

2-Deoxy-D-glucose acts as a glucose analog and inhibits glycolysis by competing with glucose for uptake by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to a depletion of ATP and inducing cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-D-galactose: Another glucose analog that inhibits glycolysis and has similar applications in metabolic studies.

    Fluorodeoxyglucose (FDG): Used in PET imaging, where one of the hydrogen atoms is replaced with fluorine-18.

Uniqueness

2-Deoxy-D-[6-13C]glucose is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other imaging techniques that require isotopic labeling .

Properties

Molecular Formula

C6H12O5

Molecular Weight

165.15 g/mol

IUPAC Name

(4R,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i2+1

InChI Key

PMMURAAUARKVCB-ZCKPVKCLSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](OC1O)[13CH2]O)O)O

Canonical SMILES

C1C(C(C(OC1O)CO)O)O

Origin of Product

United States

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